molecular formula C20H16N2O6 B12067067 9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate

9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No.: B12067067
M. Wt: 380.3 g/mol
InChI Key: XPVFVXZXKWHSNI-UHFFFAOYSA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylmethyl group attached to an oxazolidine ring, which is further substituted with an amino and oxoethyl group. The stereochemistry of the compound is specified by the (S)-configuration, indicating its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazolidine ring, introduction of the fluorenylmethyl group, and subsequent functionalization with the amino and oxoethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.

    Industry: It may find use in the development of new materials, such as polymers or advanced composites, due to its structural properties.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction pathways, or other biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate include other fluorenylmethyl derivatives and oxazolidine-based compounds. Examples include:

  • (S)-(9H-Fluoren-9-yl)methyl 4-(2-hydroxyethyl)-2,5-dioxooxazolidine-3-carboxylate
  • (S)-(9H-Fluoren-9-yl)methyl 4-(2-methylamino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate

Uniqueness

The uniqueness of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23)

InChI Key

XPVFVXZXKWHSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N

Origin of Product

United States

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